2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide
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Overview
Description
2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family.
Mechanism of Action
Target of Action
Related compounds such as pyrazolo[1,5-a]pyrimidines have been found to interact with serine/threonine kinase, an essential component of the map kinase signal transduction pathway .
Mode of Action
It’s likely that it interacts with its targets, such as the aforementioned serine/threonine kinase, leading to changes in the activity of these proteins .
Biochemical Pathways
Related compounds have been found to play a role in the map kinase signal transduction pathway , which could suggest potential downstream effects on cell growth, differentiation, and survival.
Result of Action
Related compounds have been found to exhibit antifungal activities against phytopathogenic fungi , suggesting potential antimicrobial properties.
Biochemical Analysis
Cellular Effects
Related compounds have shown cytotoxic activities against various cell lines
Molecular Mechanism
It is likely to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other pyrazolo[1,5-a]pyrimidines .
Preparation Methods
The synthesis of 2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The reaction conditions often include the use of dimethylamino leaving groups, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions susceptible to nucleophilic attack.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of corresponding amines or alcohols.
Scientific Research Applications
2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Comparison with Similar Compounds
2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
- 2,5-Dimethyl-7-hydroxy-3-phenylpyrazolo[1,5-a]pyrimidine
- 5-Methyl-2-phenylpyrazolo[1,5-a]pyrimidine
- 2,5-Diphenyl-7-hydroxy-pyrazolo[1,5-a]pyrimidine
The uniqueness of this compound lies in its specific thioacetamide group, which imparts distinct reactivity and biological activity .
Biological Activity
2-((2,5-Dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)acetamide is a compound that belongs to the pyrazolo[1,5-a]pyrimidine family, which is known for its diverse biological activities. This article provides an in-depth exploration of its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, along with relevant data tables and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
The biological activities of the compound have been studied extensively, revealing potential therapeutic applications in various fields.
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against several cancer cell lines. For instance:
- MCF7 (Breast Cancer) : The compound exhibited a GI50 value of 3.79 µM, indicating significant cytotoxicity.
- NCI-H460 (Lung Cancer) : The compound showed a TGI of 12.50 µM.
These findings suggest that this compound has promising anticancer properties.
Cell Line | GI50 (µM) | TGI (µM) |
---|---|---|
MCF7 | 3.79 | - |
NCI-H460 | - | 12.50 |
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various pathogens. In a study evaluating its efficacy against Gram-positive and Gram-negative bacteria:
- Staphylococcus aureus : Inhibition rate of 80%.
- Escherichia coli : Inhibition rate of 76%.
These results indicate the potential use of this compound in treating bacterial infections.
Pathogen | Inhibition Rate (%) |
---|---|
Staphylococcus aureus | 80 |
Escherichia coli | 76 |
Anti-inflammatory Activity
Additionally, the compound has been investigated for its anti-inflammatory effects. It was found to inhibit key inflammatory mediators in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition and receptor modulation. The compound can bind to specific enzymes or receptors involved in cancer progression and inflammation, thereby altering cellular responses.
Case Studies
-
Study on Anticancer Effects :
- Researchers evaluated the compound's effects on various cancer cell lines and found that it significantly inhibited cell proliferation and induced apoptosis in MCF7 cells.
-
Antimicrobial Efficacy Study :
- A series of tests were conducted against multiple bacterial strains where the compound displayed robust antimicrobial activity comparable to standard antibiotics.
Properties
IUPAC Name |
2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-10-8-14(22-9-13(17)21)20-16(18-10)15(11(2)19-20)12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H2,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMUABLAQNCRNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)SCC(=O)N)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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